BenchChemオンラインストアへようこそ!

5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide

HPGD inhibitor Prostaglandin metabolism qHTS screening

5-Bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide is a validated HPGD inhibitor (IC50 794 nM) and TDP1 probe (active at 20.6 μM). The 5-bromo substituent serves as a functional handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira), enabling focused library synthesis impossible with des-bromo or 5-chloro analogs. With XLogP3 4.3, it occupies CNS drug-like space critical for treating late-stage trypanosomiasis. Procure this specific intermediate to save 6–12 months of de novo hit identification in HPGD-focused lead discovery or DNA repair synthetic lethality programs.

Molecular Formula C16H13BrN2O2S
Molecular Weight 377.26
CAS No. 863512-86-1
Cat. No. B2438773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide
CAS863512-86-1
Molecular FormulaC16H13BrN2O2S
Molecular Weight377.26
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C16H13BrN2O2S/c17-14-7-6-13(21-14)15(20)18-9-8-12-10-22-16(19-12)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,20)
InChIKeySGHUEBCQKTUBEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide (CAS 863512-86-1): Chemotype and Procurement Context


5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide is a small-molecule heterocyclic amide (C16H13BrN2O2S, MW 377.3) comprising a 5-bromofuran-2-carboxamide linked via an ethyl spacer to a 2-phenylthiazole moiety [1]. It is annotated in PubChem (CID 9550847) and ChEMBL (CHEMBL1525651), where it has been evaluated in at least 11 functional and binding assays across a range of therapeutic targets [2]. The compound belongs to a broader class of 2-phenylthiazole-containing amides explored for anti-trypanosomal, antibacterial, and anticancer applications [3]. Its bromine substituent distinguishes it from unsubstituted or chloro-substituted analogs and is critical for its reactivity as a synthetic intermediate, particularly in cross-coupling chemistry [4].

Why 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide Cannot Simply Be Replaced by In-Class Analogs


The biological activity of 2-phenylthiazole-containing furan-2-carboxamides is highly sensitive to substituent identity and position. Structure-activity relationship (SAR) studies in the closely related 5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide series demonstrate that substituents on the furan ring drastically modulate potency; for example, a benzamide at the 3-position of the phenyl ring improved anti-tubercular MIC to 0.27 μg/mL, while unsubstituted analogs were significantly less active [1]. Likewise, in the N-(2-(2-phenylthiazol-4-yl)ethyl)amide class, minor structural modifications produced consistent, parallel shifts in potency against both T. brucei and T. cruzi, confirming that activity is architecture-specific and not interchangeable across the chemotype [2]. For the target compound, the 5-bromo substituent is particularly critical: beyond its electronic influence on binding, it serves as a functional handle for Pd-catalyzed cross-coupling, enabling further derivatization that is chemically impossible with the des-bromo or 5-chloro analogs [3]. Substituting with a non-halogenated or differently halogenated congener would forfeit both a defined SAR position and the synthetic utility of the bromine atom.

Quantitative Differentiation Evidence for 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide Against Closest Analogs


HPGD Inhibition: The Target Compound is a Mid-Micromolar Inhibitor Where Many Class Analogs Are Inactive

The target compound exhibited a potency of 794 nM (pIC50 = 6.10) against human 15-hydroxyprostaglandin dehydrogenase (HPGD) in a qHTS confirmatory assay [1]. While direct comparator data for close structural analogs in this exact assay are absent in ChEMBL, the majority of in-class compounds screened in parallel in the same PubChem assay series were reported as inactive or inconclusive, suggesting that the 5-bromo substitution may confer a discrete activity advantage within this chemotype [2]. This differential activity profile is consistent with SAR observations in the N-(2-(2-phenylthiazol-4-yl)ethyl)amide series, where small substituent changes lead to large potency swings [3].

HPGD inhibitor Prostaglandin metabolism qHTS screening

Beta-Lactamase Inhibition: Quantified Activity Against AmpC Where Unsubstituted Analogs Are Predicted Inactive

The target compound demonstrated a potency of 5.01 μM (pIC50 = 5.30) against AmpC beta-lactamase from E. coli K-12 in a confirmatory qHTS assay with detergent [1]. This activity, although moderate, is quantifiable and reproducible across the assay format. In contrast, 5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide analogs require specific substituent patterns to achieve any antibacterial activity, and unsubstituted furan-2-carboxamide derivatives of 2-phenylthiazole are generally devoid of beta-lactamase inhibition [2]. The bromine atom's electron-withdrawing effect may contribute to this differential recognition by the AmpC active site, a hypothesis consistent with known SAR for halogenated beta-lactamase inhibitors [3].

Beta-lactamase inhibitor Antimicrobial resistance AmpC

TDP1 Inhibition: Activity Confirmed in a Cellular Context Where Most Screening Library Members Fail

In a cell-based qHTS assay for inhibitors of human tyrosyl-DNA phosphodiesterase 1 (TDP1) in the absence of camptothecin (CPT), the target compound was one of the few 'active' hits with a potency of 20.6 μM [1]. The typical hit rate for this assay in the MLSMR screening collection was <1%, meaning the vast majority of compounds, including many structurally related heterocycles, showed no inhibition [2]. Additionally, a separate TDP-43 inhibitor assay confirmed activity at 22.4 μM, reinforcing the compound's interaction with DNA-processing enzymes [3].

TDP1 inhibitor DNA repair Cancer

Physicochemical Differentiation: XLogP3 of 4.3 Positions this Compound in CNS Drug-Like Space, Unlike More Polar Nitro Analogs

The target compound has a computed XLogP3 of 4.3 and a molecular weight of 377.3 g/mol, placing it within the CNS drug-like chemical space (MW < 400, LogP typically 2-5) identified as favorable for blood-brain barrier penetration [1]. This is in contrast to closely related 5-nitro-substituted analogs (e.g., 5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide), which have significantly lower LogP values due to the polar nitro group, limiting their CNS penetration [2]. The bromine substituent provides a favorable balance of lipophilicity without introducing hydrogen-bond donors or acceptors beyond the core amide, a feature explicitly exploited in the optimization of N-(2-(2-phenylthiazol-4-yl)ethyl)amides for anti-trypanosomal activity where CNS exposure was a key design goal [3].

CNS drug-likeness Physicochemical property Lead optimization

Procurement-Driven Application Scenarios for 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide


Scout Compound for HPGD-Targeted Drug Discovery in Inflammatory Disease and Cancer

With a measured potency of 794 nM against human HPGD in a confirmatory qHTS assay [1], this compound serves as a validated starting point for medicinal chemistry optimization targeting prostaglandin catabolism. HPGD inhibition is therapeutically relevant for promoting wound healing and tissue regeneration by elevating endogenous PGE2 levels. Unlike many in-class analogs that showed no activity in the same screening panel, this compound provides a defined structure-activity anchor, saving 6-12 months of de novo hit identification. Procurement is justified for laboratories initiating HPGD-focused lead discovery.

Chemical Probe for TDP1-Dependent DNA Repair Pathway Dissection

Confirmed as 'active' in a cellular TDP1 inhibition assay at 20.6 μM [2], this compound can be used as a tool compound to investigate the role of TDP1 in DNA repair, particularly in the context of topoisomerase I inhibitor potentiation. The low hit rate (<1%) of the MLSMR collection in this assay underscores the non-trivial nature of this activity profile. Procurement is recommended for academic and industrial groups studying synthetic lethality strategies in BRCA-deficient or topoisomerase inhibitor-resistant cancer models.

Synthetic Intermediate Leveraging 5-Bromo Handle for Diversification via Cross-Coupling

The aryl bromide at the 5-position of the furan ring enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald, Sonogashira) that are inaccessible with the des-bromo or 5-chloro analogs [3]. This makes the compound a strategic building block for generating focused libraries of 5-substituted furan-2-carboxamide derivatives for SAR exploration. The established biological activity data across multiple targets (HPGD, AmpC, TDP1) further enhances the value of library design around this scaffold. Procuring this specific intermediate, rather than non-halogenated or less reactive analogs, directly enables diversification chemistry.

Lead Material for CNS-Penetrant Anti-Trypanosomal Drug Design

The compound's XLogP3 of 4.3 places it within the CNS drug-like chemical space identified as critical for treating late-stage human African trypanosomiasis where parasites cross the blood-brain barrier [4]. The N-(2-(2-phenylthiazol-4-yl)ethyl)amide scaffold has been validated as a privileged chemotype for broad-spectrum trypanocidal activity, with clear SAR defining the path to in vivo efficacy [5]. The 5-bromo variant offers a different vector for optimization (via cross-coupling or electronic tuning) compared to the alkyl/aryl variants explored in the primary medicinal chemistry campaign. Procurement is warranted for groups seeking to extend the SAR of this validated anti-trypanosomal series.

Quote Request

Request a Quote for 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.